![molecular formula C16H22N4O3 B13362267 2-hydroxy-4,6-dimethyl-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}pyridine-3-carboxamide](/img/structure/B13362267.png)
2-hydroxy-4,6-dimethyl-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound featuring a 1,2,4-oxadiazole ring and a pyridinecarboxamide moiety. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of amidoximes with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the propyl chain: The oxadiazole ring is then functionalized with a propyl chain via nucleophilic substitution reactions.
Formation of the pyridinecarboxamide moiety: This involves the reaction of the functionalized oxadiazole with 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid or its derivatives under amide coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various types of chemical reactions:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Manganese dioxide or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
Oxidation: Nitro derivatives of the oxadiazole ring.
Reduction: Amine derivatives.
Substitution: Various substituted oxadiazole and pyridine derivatives.
科学的研究の応用
N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-infective agent due to the presence of the oxadiazole ring, which is known for its antibacterial and antiviral properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the interaction of heterocyclic compounds with biological targets.
作用機序
The mechanism of action of N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes or viral proteins, inhibiting their function and thereby exerting its anti-infective effects.
Pathways Involved: It may interfere with the synthesis of nucleic acids or proteins in microorganisms, leading to their death or inhibition of growth.
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds such as 3-aryl-5-propyl-1,2,4-oxadiazole and 3-nitro-5-amino-1,2,4-oxadiazole.
Pyridinecarboxamide Derivatives: Compounds like 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide.
Uniqueness
N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to its combination of the oxadiazole and pyridinecarboxamide moieties, which confer distinct chemical and biological properties .
特性
分子式 |
C16H22N4O3 |
|---|---|
分子量 |
318.37 g/mol |
IUPAC名 |
4,6-dimethyl-2-oxo-N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C16H22N4O3/c1-9(2)14-19-12(23-20-14)6-5-7-17-15(21)13-10(3)8-11(4)18-16(13)22/h8-9H,5-7H2,1-4H3,(H,17,21)(H,18,22) |
InChIキー |
VPQDYRFTQUOAGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)N1)C(=O)NCCCC2=NC(=NO2)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


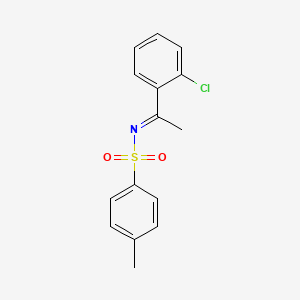
![2-hydroxy-N-[2-(1-methyl-1H-indol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B13362199.png)
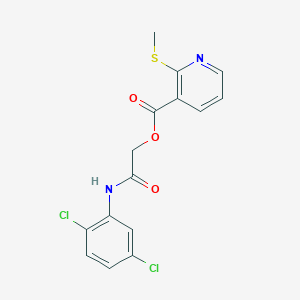
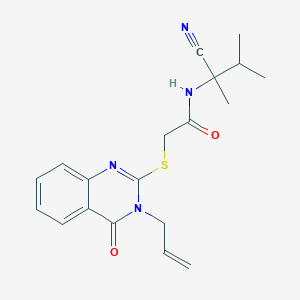
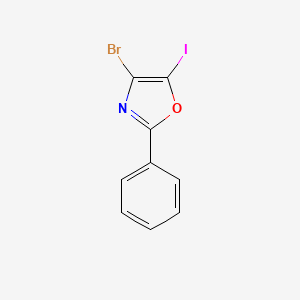
![N-(2-Methylbenzo[d]thiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13362237.png)

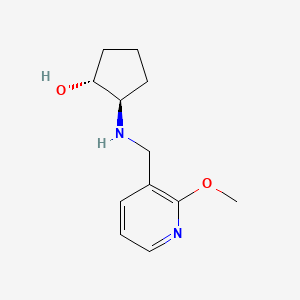
![6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362243.png)
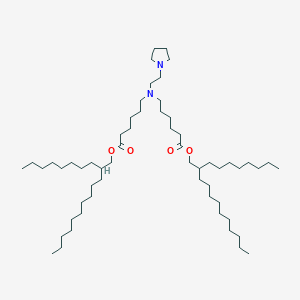
![N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362249.png)
![3-[(Propylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362253.png)
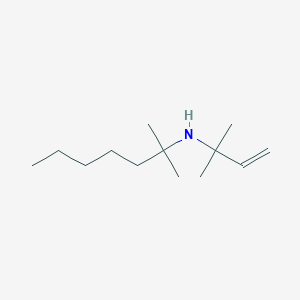
![2-Hydroxy-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B13362266.png)
